

Application Note: Quantitative Analysis of Ethyl Cyclohexylacetate

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Compound of Interest

Compound Name: Ethyl cyclohexylacetate

Cat. No.: B1671641

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl cyclohexylacetate is an ester recognized for its characteristic fruity, floral aroma, leading to its use in the fragrance and flavor industries. Accurate quantification of this compound is crucial for quality control in consumer products and for safety assessments. This document provides detailed analytical methods for the quantification of **ethyl cyclohexylacetate**, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive technique. A general High-Performance Liquid Chromatography (HPLC) method is also discussed as an alternative approach.

Data Presentation

The following table summarizes representative quantitative data for the analytical methods. It is important to note that these values are illustrative and must be experimentally determined during method validation for a specific matrix and instrumentation.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC)
Linearity (r^2)	> 0.995	> 0.99
Limit of Detection (LOD)	0.01 - 0.1 µg/mL	0.1 - 1 µg/mL
Limit of Quantification (LOQ)	0.05 - 0.5 µg/mL	0.5 - 5 µg/mL
Recovery	90 - 110%	85 - 115%
Precision (%RSD)	< 10%	< 15%

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the quantification of **ethyl cyclohexylacetate** in a variety of sample matrices.

1. Sample Preparation

- Liquid Samples (e.g., fragrances, beverages):
 - Accurately weigh 1 g of the liquid sample into a 10 mL volumetric flask.
 - Add a suitable solvent (e.g., ethyl acetate, hexane) to the flask.[\[1\]](#)
 - If an internal standard is used, add it at this stage.
 - Vortex the mixture for 1 minute to ensure homogeneity.
 - Filter the solution through a 0.45 µm syringe filter into a GC vial.
- Solid or Semi-Solid Samples (e.g., creams, powders):
 - Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of a suitable extraction solvent (e.g., methanol, dichloromethane).
- Vortex for 2 minutes, followed by ultrasonication for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the residue and combine the supernatants.
- Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
- Reconstitute the residue in a known volume of a suitable solvent and filter into a GC vial.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250 °C.[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 65 °C, hold for 1 minute.
 - Ramp 1: 5 °C/min to 80 °C.
 - Ramp 2: 15 °C/min to 120 °C.
 - Ramp 3: 40 °C/min to 200 °C, hold for 3 minutes.[\[2\]](#)
- Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 μ L.
- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.
 - Target Ions for **Ethyl Cyclohexylacetate** (C₁₀H₁₈O₂, MW: 170.25): m/z 81, 101, 125 (suggested, to be confirmed with a standard).

3. Calibration

Prepare a series of calibration standards of **ethyl cyclohexylacetate** in the same solvent as the samples, ranging from approximately 0.1 µg/mL to 50 µg/mL. Analyze these standards under the same GC-MS conditions to construct a calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This method can be employed when GC-MS is unavailable or when dealing with less volatile matrices. Method development and validation are critical for optimal performance.

1. Sample Preparation

Sample preparation protocols are similar to those for GC-MS, ensuring the final solvent is compatible with the HPLC mobile phase.

2. HPLC Instrumentation and Conditions

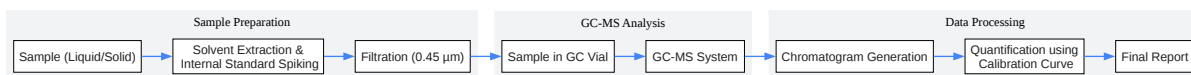
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD) or UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used for esters.[\[3\]](#)[\[4\]](#)
 - Solvent A: Water

- Solvent B: Acetonitrile
- Gradient Program: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm (as esters have weak chromophores, a low wavelength is necessary).
- Injection Volume: 10 µL.

3. Calibration

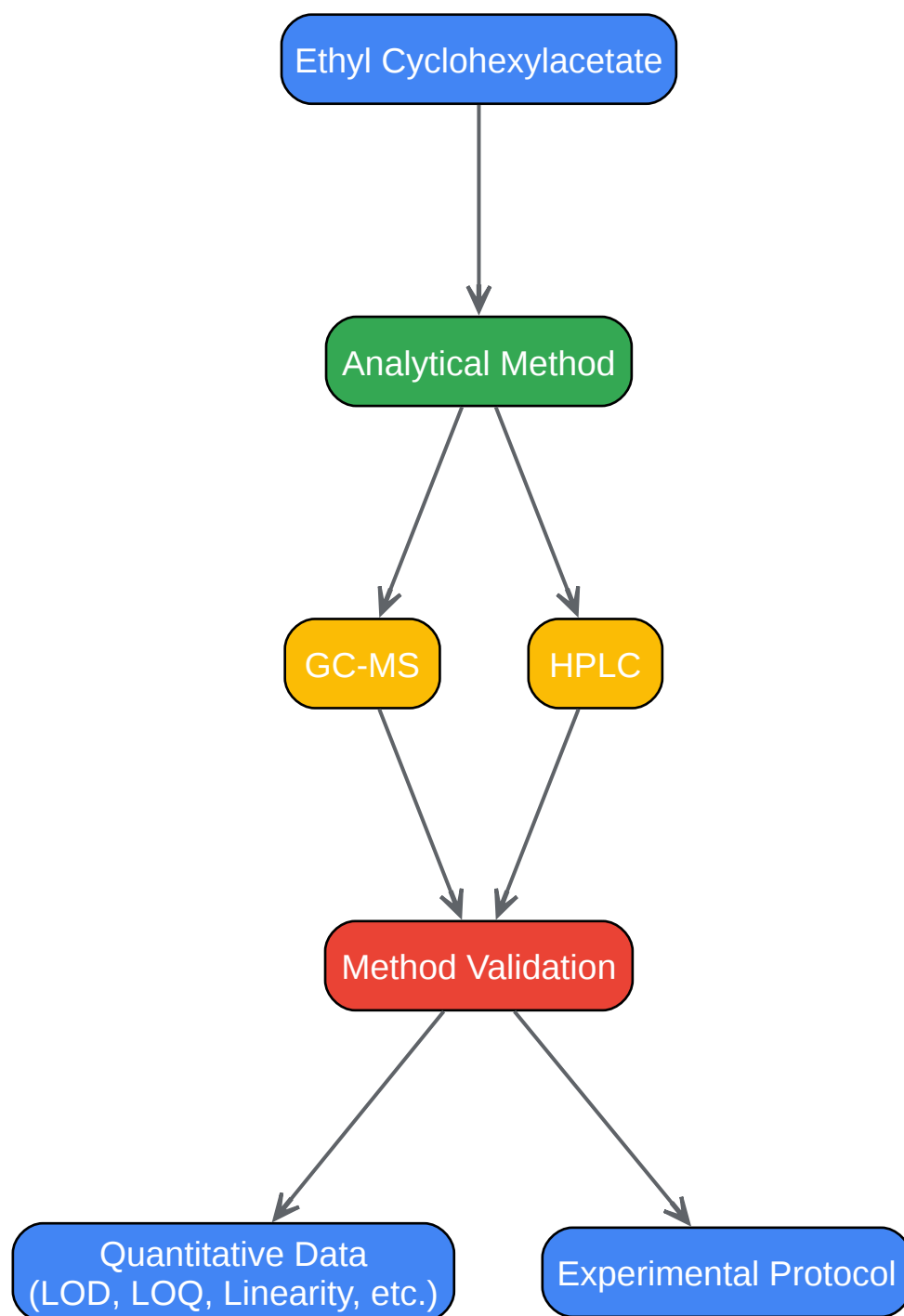
Prepare calibration standards in the mobile phase at concentrations appropriate for the expected sample concentrations.

Visualizations



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Caption: Workflow for the quantification of **ethyl cyclohexylacetate** by GC-MS.



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Caption: Logical relationship of analytical method development for **ethyl cyclohexylacetate**.

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